Home > Products > Screening Compounds P2463 > pravastatin dihydrodiol
pravastatin dihydrodiol - 124409-20-7

pravastatin dihydrodiol

Catalog Number: EVT-1447616
CAS Number: 124409-20-7
Molecular Formula: C23H38O9
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pravastatin dihydrodiol is a compound derived from pravastatin, a medication primarily used to lower cholesterol levels. It belongs to the class of drugs known as statins, which are competitive inhibitors of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol in the liver. Pravastatin dihydrodiol is characterized by its dihydrodiol functional group, which influences its pharmacological properties.

Source

Pravastatin was first isolated from the fermentation products of the fungus Penicillium citrinum. The compound is produced through a series of synthetic routes that involve hydroxylation and other chemical modifications to enhance its efficacy and bioavailability. The dihydrodiol form is an important metabolite that can exhibit distinct biological activities compared to its parent compound.

Classification

Pravastatin dihydrodiol is classified as a statin and falls under the category of lipid-lowering agents. It is specifically noted for its role in managing hyperlipidemia and reducing cardiovascular risk by lowering low-density lipoprotein cholesterol levels.

Synthesis Analysis

Methods

The synthesis of pravastatin dihydrodiol typically involves several key steps, including:

  1. Hydroxylation: The initial step involves hydroxylating the precursor compounds derived from fungal fermentation or synthetic routes.
  2. Reduction: The introduction of the dihydrodiol group often requires reduction reactions, which can be achieved through various methods such as catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
  3. Purification: After synthesis, the product is purified using techniques such as chromatography to isolate the desired dihydrodiol form from other byproducts.

Technical Details

The synthesis may utilize advanced techniques such as asymmetric synthesis to ensure high yields and selectivity for the desired stereoisomer. For example, employing chiral catalysts can enhance the formation of specific enantiomers during the synthesis process.

Molecular Structure Analysis

Structure

Pravastatin dihydrodiol has a complex molecular structure characterized by multiple functional groups, including hydroxyl groups and a lactone ring. The presence of these groups contributes to its biological activity and solubility properties.

Data

  • Molecular Formula: C23_{23}H35_{35}O7_{7}
  • Molecular Weight: Approximately 421.53 g/mol
  • Structural Features: The compound features a dihydrodiol moiety that enhances its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Pravastatin dihydrodiol undergoes various chemical reactions that can affect its stability and activity:

  1. Hydrolysis: Under acidic or basic conditions, pravastatin can hydrolyze, leading to degradation products that may have different pharmacological effects.
  2. Oxidation: The compound can also undergo oxidation, particularly in metabolic pathways where it is converted into active metabolites.

Technical Details

Studies have shown that pravastatin exhibits different degradation profiles depending on pH and temperature, with significant stability observed at neutral pH levels compared to acidic or alkaline conditions .

Mechanism of Action

Process

Pravastatin dihydrodiol acts primarily by inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This inhibition results in:

  • Increased uptake of low-density lipoprotein cholesterol from the bloodstream due to upregulation of LDL receptors.
  • Decreased production of very low-density lipoprotein cholesterol.

Data

Clinical studies indicate that pravastatin can reduce total cholesterol levels by approximately 18% and low-density lipoprotein levels by about 27% . Moreover, it has been shown to enhance high-density lipoprotein cholesterol levels by 4%.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pravastatin dihydrodiol typically appears as a white to off-white crystalline powder.
  • Solubility: It exhibits moderate solubility in water, which is influenced by its hydroxyl groups.

Chemical Properties

  • Stability: The compound is stable under neutral pH but degrades rapidly under acidic conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar statins.
Applications

Scientific Uses

Pravastatin dihydrodiol is primarily used in clinical settings for:

  • Hyperlipidemia Management: It is prescribed for patients with elevated cholesterol levels to reduce cardiovascular risk.
  • Research Applications: As an important statin derivative, it serves as a model compound for studying lipid metabolism and drug interactions within pharmacological research.
Chemical Structure and Biosynthesis of Pravastatin Dihydrodiol

Molecular Characterization of Pravastatin Dihydrodiol Metabolites

Pravastatin dihydrodiol represents a class of metabolites formed during the biotransformation of the hypolipidemic drug pravastatin. The primary dihydrodiol derivatives identified in biological systems include 3',5'-dihydrodiol pravastatin (CM-2) and 4a,5-dihydropravastatin. These metabolites arise from enzymatic modifications of pravastatin's hexahydronaphthalene ring system, which contains conjugated double bonds susceptible to metabolic reduction [2] [8].

Mass spectrometry analyses reveal that dihydrodiol metabolites exhibit a mass increase of +2 Da compared to pravastatin (molecular formula C₂₃H₃₆O₇ → C₂₃H₃₈O₇), consistent with the addition of two hydrogen atoms. The sodium adduct [M+Na]⁺ of 4a,5-dihydropravastatin appears at m/z 449.25097 (calculated for C₂₃H₃₈O₇Na: 449.25097, Δ = -0.010 ppm), confirming the molecular formula C₂₃H₃₈O₇ [8]. Characteristic fragmentation patterns in tandem MS include:

  • Loss of α-methylbutyrate (C₅H₁₀O₂, -102 Da)
  • Loss of acetate (C₂H₄O₂, -60 Da)
  • Dehydration (-H₂O, -18 Da)

A critical analytical distinction is the lack of UV absorption at 238 nm—characteristic of pravastatin's conjugated diene system—due to saturation of one double bond. This necessitates detection via mass spectrometry rather than standard pharmacopeial HPLC-UV methods [8].

Table 1: Comparative Molecular Characteristics of Key Pravastatin Dihydrodiol Metabolites

Property3',5'-Dihydrodiol (CM-2)4a,5-DihydropravastatinPravastatin
Molecular FormulaC₂₃H₃₈O₇C₂₃H₃₈O₇C₂₃H₃₆O₇
[M+Na]⁺ (m/z)449.25449.25097447.24
UV λmax (nm)Non-absorbing at 238 nmNon-absorbing at 238 nm238 (strong)
Diagnostic MS Fragments-102, -60, -18-102, -60, -18-102, -60, -18
Primary Detection MethodLC-MS/NMRLC-MS/NMRHPLC-UV (238 nm)

Stereochemical Configuration of 3',5'-Dihydrodiol Derivatives

The bioactivity and metabolic fate of dihydrodiol metabolites are governed by their stereochemistry. Nuclear magnetic resonance (NMR) studies, particularly COSY and TOCSY experiments, have elucidated the absolute configurations of these derivatives. The 3',5'-dihydrodiol metabolite (CM-2) possesses a 3'R,5'S configuration, where the hydroxy groups adopt a trans-diaxial orientation relative to the decalin ring system [2] [8].

Key NMR parameters distinguishing diastereomers include:

  • Coupling constants: H3'-H4' coupling (J = 9.8 Hz) indicates cis orientation of protons adjacent to the remaining double bond in 4a,5-dihydropravastatin
  • Chemical shift displacements: Characteristic Δδ values for H3, H4, and H8a protons between pravastatin and its 4a,5-dihydro derivative:
  • ΔδH3 = +0.25 ppm
  • ΔδH4 = +0.70 ppm
  • ΔδH8a = -0.45 ppm

These shifts align with those observed in analogous 4a,5-dihydro derivatives of lovastatin and compactin, confirming conserved stereochemical relationships among natural statin dihydro metabolites [8]. The chiral integrity of the 6α-hydroxyl group remains intact during dihydrodiol formation, preserving potential pharmacophore interactions.

Table 2: Characteristic NMR Chemical Shifts (ppm) in Pravastatin Dihydrodiol Derivatives

Proton Position4a,5-DihydropravastatinPravastatinΔδ (Dihydro - Parent)
H35.655.40+0.25
H46.255.55+0.70
H8a2.953.40-0.45
H52.30 (m)5.95 (dd)-3.65
H4a2.50 (m)--

Biocatalytic Pathways for Dihydrodiol Formation in Hepatic Systems

The biogenesis of pravastatin dihydrodiols involves phase I enzymatic transformations primarily occurring in hepatocytes. Two distinct pathways have been characterized:

  • Epoxide Hydrolase-Mediated Route (3',5'-Dihydrodiol Formation):Pravastatin undergoes cytochrome P450-catalyzed epoxidation at the 3',4'-double bond, forming a 4'aβ,5'β-epoxide intermediate. This reactive species is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) to yield the 3'R,5'S-dihydrodiol derivative (CM-2). Rat liver cytosol efficiently converts synthetic pravastatin epoxide to CM-2, confirming this pathway's physiological relevance [2].

  • Reductase-Mediated Pathway (4a,5-Dihydro Formation):Direct enzymatic reduction of the 4a,5-double bond by NADPH-dependent reductases produces 4a,5-dihydropravastatin. This pathway dominates in Penicillium chrysogenum fermentation systems but also occurs in mammalian hepatocytes. The reaction proceeds via 1,4-hydride addition without epoxide intermediates [8] [7].

Species-specific variations exist in dihydrodiol production:

  • Rat hepatocytes: Generate both 3',5'-dihydrodiol (major) and 4a,5-dihydro (minor) metabolites
  • Human liver microsomes: Preferentially produce 3',5'-dihydrodiol via epoxide hydrolysis
  • Fungal biotransformation: Penicillium chrysogenum predominantly yields 4a,5-dihydropravastatin during industrial pravastatin production

Table 3: Enzymatic Pathways for Pravastatin Dihydrodiol Biosynthesis

PathwayKey EnzymesPrimary MetaboliteBiological System Prevalence
Epoxide Hydrolase-MediatedCYP450 → Epoxide Hydrolase3',5'-Dihydrodiol (CM-2)Dominant in mammalian hepatocytes
Reductase-MediatedNADPH-dependent Reductase4a,5-DihydropravastatinDominant in fungal fermentation
Glutathione ConjugationGlutathione S-transferase4'a-Glutathione Adduct (CM-1)Minor pathway in rodents

Downstream processing significantly impacts dihydrodiol removal:

  • Crystallization as diamine salts: Eliminates >99% of dihydro impurities from pravastatin APIs
  • Chromatographic purification: Required for research-grade isolation of dihydrodiol metabolites
  • Recrystallization efficiency: Multiple recrystallization steps reduce 4a,5-dihydropravastatin from 0.15% to <0.01% in final pharmaceutical preparations [8]

These pathways highlight the metabolic versatility of hepatic systems in statin biotransformation and provide critical insights for controlling dihydrodiol impurities during pravastatin manufacturing.

Properties

CAS Number

124409-20-7

Product Name

pravastatin dihydrodiol

IUPAC Name

(3R,5R)-7-[(1S,2R,3S,5R,6S,8S,8aR)-3,5,6-trihydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid

Molecular Formula

C23H38O9

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C23H38O9/c1-4-11(2)23(31)32-19-10-18(27)22(30)16-9-17(26)12(3)15(21(16)19)6-5-13(24)7-14(25)8-20(28)29/h9,11-15,17-19,21-22,24-27,30H,4-8,10H2,1-3H3,(H,28,29)/t11-,12+,13+,14+,15-,17+,18-,19-,21+,22+/m0/s1

InChI Key

VVBBIFAPOZVEDR-RCGTXINMSA-N

SMILES

CCC(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC(CC(CC(=O)O)O)O)C)O)O)O

Synonyms

pravastatin dihydrodiol

Canonical SMILES

CCC(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC(CC(CC(=O)O)O)O)C)O)O)O

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H]([C@@H](C2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)O)O)O)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.